(+)-3-Methoxymorphinan

Description

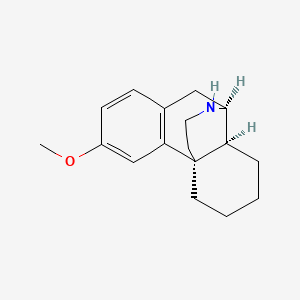

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13/h5-6,11,14,16,18H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNSWVUXAPSPEH-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-23-3, 1531-25-5 | |

| Record name | 3-Methoxymorphinan, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methoxymorphinan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENT-3-METHOXYMORPHINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH6R750LWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxymorphinan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to (+)-3-Methoxymorphinan: Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Methoxymorphinan and its N-methylated analog, dextromethorphan, represent a fascinating class of morphinan derivatives that have transitioned from over-the-counter antitussives to promising therapeutic agents for a range of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and pharmacology of this compound and its derivatives. Detailed experimental protocols for key synthetic and analytical methods are provided, along with a structured summary of quantitative pharmacological data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the quest for safer, non-addictive alternatives to opioid-based antitussives like codeine. In the mid-20th century, researchers at Hoffmann-La Roche synthesized a racemic mixture of 3-methoxy-N-methylmorphinan, known as racemethorphan. Patented in 1954, subsequent chiral resolution led to the isolation of the dextrorotatory enantiomer, dextromethorphan ((+)-3-methoxy-17-methylmorphinan), which retained potent antitussive activity without the analgesic, euphoric, and respiratory depressant effects associated with its levorotatory counterpart, levomethorphan.[1]

Dextromethorphan was approved by the U.S. Food and Drug Administration (FDA) in 1958 as an over-the-counter cough suppressant and has since become a ubiquitous component of cold and cough remedies.[2] Its favorable safety profile and lack of addictive potential at therapeutic doses marked a significant advancement in the treatment of cough.[1]

The N-demethylated metabolite, this compound, was later identified as a product of dextromethorphan metabolism in humans.[1] While initially considered an inactive metabolite, subsequent research has revealed its own distinct pharmacological properties.[3][4] More recently, the therapeutic landscape of dextromethorphan has expanded beyond its antitussive use. The discovery of its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist has spurred investigations into its potential for treating a variety of neurological and psychiatric conditions.[5][6]

Synthesis and Manufacturing

The synthesis of dextromethorphan and its derivatives has evolved, with the Grewe cyclization being a key and efficient method for constructing the morphinan core.

Grewe Cyclization for Dextromethorphan Synthesis

The Grewe cyclization is a powerful acid-catalyzed reaction that forms the tetracyclic morphinan skeleton from a benzyl-octahydroisoquinoline precursor.

This protocol describes the cyclization of N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline to N-formyldextromethorphan.

-

Preparation of Anhydrous Phosphoric Acid: In a flask equipped with a Dean-Stark apparatus, charge 85% phosphoric acid and toluene. Reflux the mixture to remove water azeotropically until the phosphoric acid concentration is approximately 97%. Cool the reaction mass under a nitrogen atmosphere and add phosphorus pentoxide to obtain 100% phosphoric acid.

-

Cyclization Reaction: Slowly add a solution of N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline in toluene to the prepared phosphoric acid. Heat the reaction mixture to 65-70°C and stir for 12 hours under a nitrogen atmosphere.

-

Work-up and Isolation: Monitor the reaction for completion by HPLC. Upon completion, carefully quench the reaction with ice water and basify with a suitable base (e.g., sodium hydroxide) to pH > 9. Extract the aqueous layer with an organic solvent (e.g., toluene or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-formyldextromethorphan.

-

Purification: The crude product can be purified by column chromatography on silica gel.

N-Demethylation of Dextromethorphan to this compound

The synthesis of this compound is typically achieved through the N-demethylation of dextromethorphan. Several methods have been developed, with the use of chloroformate esters being a common approach.

-

Reaction Setup: Dissolve dextromethorphan hydrobromide monohydrate in a biphasic system of chloroform and aqueous sodium hydroxide solution. Stir for 1 hour, then separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain dextromethorphan free base.

-

Carbamate Formation: Dissolve the dextromethorphan free base in toluene and add 2,2,2-trichloroethyl chloroformate. Reflux the mixture for 4 hours. Monitor the reaction by TLC.

-

Cleavage of the Carbamate: After completion of the reaction, evaporate the solvent in vacuo. Dissolve the resulting crude trichloroethyl carbamate derivative in acetic acid and water. Add powdered zinc and stir for approximately 1-2 hours.

-

Isolation and Purification: Filter the reaction mixture and wash the solid with acetic acid. The filtrate contains the zinc tetraacetate salt of this compound. Treat this salt with a strong base (e.g., sodium hydroxide) to liberate the free base. The free base can then be extracted with an organic solvent and purified by column chromatography or crystallization to yield this compound.

Pharmacology and Mechanism of Action

The pharmacological profile of dextromethorphan and its metabolites is complex, involving interactions with multiple receptor systems. The primary mechanisms underlying its therapeutic effects are antagonism of the NMDA receptor and agonism of the sigma-1 receptor.

Quantitative Pharmacological Data

The binding affinities of dextromethorphan and its major metabolites for various receptors and transporters are summarized in the tables below.

Table 1: Receptor and Transporter Binding Affinities (Ki in nM) of Dextromethorphan and its Metabolites

| Target | Dextromethorphan | Dextrorphan | This compound | Reference(s) |

| NMDA Receptor (PCP site) | ~7,000 | High Affinity | Low Affinity | |

| Sigma-1 Receptor | 151 - 205 | 144 | Not Reported | |

| Serotonin Transporter (SERT) | 23 | Not Reported | Not Reported | [7] |

| Norepinephrine Transporter (NET) | 6,000 - 14,000 | Not Reported | Not Reported | [7] |

| Sigma-2 Receptor | 4,000 - 11,000 | 4,000 - 11,000 | Not Reported |

Table 2: Functional Activity (IC50/EC50 in nM) of Dextromethorphan

| Assay | Dextromethorphan | Reference(s) |

| Serotonin Reuptake Inhibition | Potent | [7] |

| Norepinephrine Reuptake Inhibition | 500 - 1,700 | [7] |

Signaling Pathways

Dextromethorphan and its active metabolite dextrorphan are non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel.[5] This action is believed to be central to its antitussive and neuroprotective effects.

References

- 1. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 3. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dextromethorphan Attenuates NADPH Oxidase-Regulated Glycogen Synthase Kinase 3β and NF-κB Activation and Reduces Nitric Oxide Production in Group A Streptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dextromethorphan Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-3-Methoxymorphinan: Nomenclature, Properties, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of (+)-3-Methoxymorphinan, a key metabolite of the widely used antitussive drug, dextromethorphan. This document consolidates critical information on its chemical identity, nomenclature, and biological significance, with a focus on experimental data and methodologies relevant to researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

This compound is a morphinan derivative and a primary metabolite of dextromethorphan. Its chemical identity is established by its unique CAS number and a variety of systematic and common names.

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier Type | Value |

| CAS Number (Free Base) | 1531-23-3[1][2] |

| CAS Number (HCl Salt) | 1087-69-0[2][3][4][5][6][7][8] |

| Molecular Formula | C₁₇H₂₃NO[9] |

| Molecular Weight | 257.37 g/mol [9] |

| IUPAC Name | (4bS,8aR,9S)-3-Methoxy-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene |

| Synonyms | ent-3-Methoxymorphinan[1][3][8], N-Desmethyl Dextromethorphan[8], N-Nordextromethorphan[8], Dextromethorphan Impurity A[1][2][3][4][5][8] |

Metabolic Pathway of Dextromethorphan

This compound is formed in the liver during the metabolism of dextromethorphan. This process is primarily mediated by the cytochrome P450 enzyme system. Dextromethorphan undergoes N-demethylation to form this compound, a reaction predominantly catalyzed by the CYP3A4 isozyme.[9][10][11][12][13] Subsequently, this compound is further metabolized via O-demethylation to 3-hydroxymorphinan, a reaction catalyzed by the CYP2D6 enzyme.[9][10][14]

Biological Activity: Local Anesthetic Effects

Research has demonstrated that this compound, along with dextromethorphan and its other major metabolite, dextrorphan, possesses local anesthetic properties. Studies in rat models have shown that these compounds can induce a dose-dependent blockade of motor function, proprioception, and nociception.

Table 2: Potency and Duration of Action of Dextromethorphan and its Metabolites as Local Anesthetics

| Compound | ED₅₀ (Motor Block) | Duration of Action (at equipotent doses) |

| Dextromethorphan | > Bupivacaine, Dextrorphan, this compound | Shorter than Dextrorphan and Bupivacaine |

| This compound | < Dextromethorphan, > Dextrorphan, Bupivacaine | Shorter than Dextrorphan and Bupivacaine |

| Dextrorphan | < Dextromethorphan, this compound, > Bupivacaine | Similar to Bupivacaine |

| Bupivacaine (Control) | < Dextromethorphan, this compound, Dextrorphan | Similar to Dextrorphan |

| Data derived from studies on sciatic nerve blockade in rats.[4][15] |

Experimental Protocols

In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To determine the kinetic parameters of dextromethorphan metabolism into its primary metabolites, including this compound.

Methodology:

-

Human liver microsomes are incubated with varying concentrations of dextromethorphan.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

Incubations are carried out at 37°C for a specified time.

-

The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

-

The samples are then centrifuged, and the supernatant is analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the formation of this compound and other metabolites.[12][14][16]

-

Enzyme kinetics (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.[14]

Assessment of Local Anesthetic Effect via Sciatic Nerve Blockade in Rats

Objective: To evaluate the potency and duration of the local anesthetic effect of this compound.

Methodology:

-

Male Sprague-Dawley rats are used for the experiment.

-

A 25-gauge needle is inserted perpendicular to the skin at the midpoint of a line connecting the greater trochanter and the ischial tuberosity to approach the sciatic nerve.

-

A specific volume of the test compound (this compound), vehicle control, or a positive control (e.g., lidocaine) is injected.

-

Motor function is assessed by observing the animal's ability to use its hind limb.

-

Proprioception is evaluated by observing the response to limb manipulation.

-

Nociception is tested by applying a noxious stimulus (e.g., a pinch with forceps) to the paw and observing the withdrawal reflex.

-

The onset and duration of the blockade for each parameter are recorded.

-

Dose-response curves are generated to determine the ED₅₀ for each compound.[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes. One common method involves the N-demethylation of dextromethorphan.[17] Another approach involves a multi-step synthesis starting from (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.[5][18]

Characterization: The identity and purity of synthesized this compound are typically confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[19][20]

Conclusion

This compound is a significant metabolite of dextromethorphan with demonstrable biological activity. Its formation via CYP3A4-mediated N-demethylation and subsequent metabolism by CYP2D6 are critical aspects of dextromethorphan's pharmacokinetic profile. The local anesthetic effects of this compound highlight its potential for further pharmacological investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the properties and potential applications of this compound. A thorough understanding of the nomenclature, metabolism, and biological activity of this compound is essential for professionals engaged in the development of new therapeutics and the comprehensive safety assessment of existing drugs.

References

- 1. Dextromethorphan EP Impurity A | 1531-23-3 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google Patents [patents.google.com]

- 6. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Dextromethorphan EP Impurity A | CAS No- 1087-69-0 | N-Desmethyl Dextromethorphan ; N-Nordextromethorphan [chemicea.com]

- 9. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]

- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 11. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. touroscholar.touro.edu [touroscholar.touro.edu]

- 14. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The spinal anaesthetic effect of dextromethorphan, dextrorphan, and 3-methoxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Demethylation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN103073494A - Preparation method of ent-3-methoxymorphinan - Google Patents [patents.google.com]

- 19. Simultaneous analysis of d-3-methoxy-17-methylmorphinan and l-3-methoxy-17-methylmorphinan by high pressure liquid chromatography equipped with PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. helixchrom.com [helixchrom.com]

Early Synthetic Approaches to Morphinan Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal early methods for the total synthesis of morphinan alkaloids, focusing on the groundbreaking work of Marshall D. Gates, Rudolph Grewe, and Kenner C. Rice. The synthesis of morphine and its congeners, a formidable challenge in organic chemistry, has been a benchmark for the development of new synthetic strategies. This document outlines the core synthetic routes, presents detailed experimental protocols for key reactions, and offers a quantitative comparison of these early methodologies.

The Gates Synthesis of Morphine (1952)

The first successful total synthesis of morphine was a landmark achievement reported by Marshall D. Gates and Gilg Tschudi in 1952.[1][2] This 31-step synthesis confirmed the structure of morphine, which had been proposed by Robinson in 1925. A key strategic element of the Gates synthesis is the early construction of the hydrophenanthrene ring system via a Diels-Alder reaction.[1]

Synthetic Strategy Overview

The synthesis begins with the construction of a substituted naphthalene derivative, which then undergoes a Diels-Alder reaction with butadiene to form the tricyclic core. Subsequent steps focus on the formation of the D and E rings and the introduction of the correct stereochemistry.

References

Physicochemical Characteristics of (+)-3-Methoxymorphinan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methoxymorphinan, commonly known as dextromethorphan, is a synthetically produced morphinan derivative. It is the dextrorotatory enantiomer of levomethorphan, the methyl ether of levorphanol. While structurally related to opioid analgesics, dextromethorphan does not exhibit significant analgesic or addictive properties at therapeutic doses.[1] It is widely utilized as an over-the-counter antitussive (cough suppressant) agent.[2] Beyond its well-established role in cough suppression, dextromethorphan is gaining increasing attention for its potential therapeutic applications in neurology and psychiatry, including the treatment of pseudobulbar affect and as an adjunctive therapy for major depressive disorder.[2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). Understanding these characteristics is paramount for formulation development, quality control, and predicting in vivo performance.

Quantitative Data Summary

The key physicochemical parameters for this compound and its commonly used hydrobromide salt are summarized in the tables below.

Table 1: Physicochemical Properties of this compound (Dextromethorphan Base)

| Property | Value | Reference(s) |

| IUPAC Name | (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan | [3] |

| CAS Number | 125-71-3 | [1] |

| Molecular Formula | C₁₈H₂₅NO | [1] |

| Molecular Weight | 271.40 g/mol | [1] |

| Melting Point | 109-111 °C | [4] |

| Boiling Point | 414.48 °C (rough estimate) | [1][5] |

| pKa (Strongest Basic) | 8.3 (Uncertain) | [1] |

| logP (Octanol-Water) | 3.4 | [6] |

| Water Solubility | 12 mg/L (temperature not stated) | [1][7] |

| Appearance | Odorless, opalescent white powder | [3] |

Table 2: Physicochemical Properties of this compound Hydrobromide Monohydrate

| Property | Value | Reference(s) |

| CAS Number | 6700-34-1 | [8] |

| Molecular Formula | C₁₈H₂₅NO·HBr·H₂O | [8] |

| Molecular Weight | 370.32 g/mol | [8] |

| Melting Point | Approximately 125 °C (with decomposition) | [2][9] |

| Solubility | Sparingly soluble in water; freely soluble in alcohol and chloroform; insoluble in ether. The solubility in water is 1.5 g/100 mL at 25 °C. | [3][10] |

| Appearance | Practically white crystals or crystalline powder with a faint odor. | [11] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation in a research and development setting.

Melting Point Determination (Capillary Method)

The melting point of dextromethorphan hydrobromide can be determined using the capillary method as specified in the United States Pharmacopeia (USP).

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small quantity of the finely powdered dextromethorphan hydrobromide is introduced into a glass capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For dextromethorphan hydrobromide, this is approximately 125 °C, with decomposition.[2][9]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: Calibrated pH meter or potentiometer with a suitable electrode.

-

Procedure:

-

A solution of dextromethorphan is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For dextromethorphan, the pKa of the tertiary amine is approximately 8.3.[1]

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

-

Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

A known amount of dextromethorphan is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

The concentration of dextromethorphan in both the n-octanol and water phases is determined using a validated analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm of the partition coefficient.

-

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of dextromethorphan.

-

Sample Preparation: A small amount of dextromethorphan is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of dextromethorphan base in DMSO-d₆ shows a characteristic N-methyl peak at approximately 2.3 ppm.[12]

FTIR spectroscopy is used to identify the functional groups present in the dextromethorphan molecule.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr disc method, a small amount of dextromethorphan is ground with KBr and pressed into a thin pellet.[10][13]

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The FTIR spectrum of dextromethorphan hydrobromide shows characteristic bands for aromatic C-H stretching, C=C stretching, methoxy (CH₃-O-) stretching, and N-H stretching vibrations.[14]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dextromethorphan.

-

Instrumentation: Typically a mass spectrometer coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Data Acquisition: The mass spectrum of dextromethorphan shows a molecular ion peak corresponding to its molecular weight. For example, in EI-MS, the molecular ion (C₁₈H₂₅NO⁺) is observed at m/z = 271.[7]

Signaling and Metabolic Pathways

Dextromethorphan exerts its pharmacological effects through multiple mechanisms of action, primarily within the central nervous system.

NMDA Receptor Antagonism

Dextromethorphan and its active metabolite, dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This action is believed to contribute to its antitussive and potential neuroprotective and antidepressant effects. Blockade of the NMDA receptor leads to a reduction in glutamatergic neurotransmission.[13] This antagonism is thought to produce a "glutamate surge," which then increases the AMPA/NMDA receptor flux, stimulating downstream intracellular signaling cascades involved in neural plasticity.[3]

Caption: NMDA Receptor Antagonism by this compound.

Sigma-1 Receptor Agonism

Dextromethorphan is also an agonist at the sigma-1 (σ₁) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is implicated in its neuroprotective and antidepressant-like effects.[15] Activation of sigma-1 receptors can modulate various downstream signaling pathways and ion channels.[15]

Caption: Sigma-1 Receptor Agonism by this compound.

Metabolic Pathway

Dextromethorphan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathway is O-demethylation by CYP2D6 to its active metabolite, dextrorphan. N-demethylation to 3-methoxymorphinan is a minor pathway mediated by CYP3A4.

Caption: Metabolic Pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical characteristics of this compound (dextromethorphan). The tabulated quantitative data, coupled with the outlined experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development. The visualization of its primary signaling and metabolic pathways further elucidates the mechanisms underlying its pharmacological activity. A thorough understanding of these core properties is essential for the continued exploration of dextromethorphan's therapeutic potential and for the development of novel drug delivery systems and formulations.

References

- 1. The role of NMDA receptor and nitric oxide/cyclic guanosine monophosphate pathway in the antidepressant-like effect of dextromethorphan in mice forced swimming test and tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | SIGMAR1 binds dextromethorphan [reactome.org]

- 3. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. DEXTROMETHORPHAN HYDROBROMIDE | 125-69-9 [chemicalbook.com]

- 5. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. researchgate.net [researchgate.net]

- 9. uspbpep.com [uspbpep.com]

- 10. researchgate.net [researchgate.net]

- 11. The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. New potentiometric and spectrophotometric methods for the determination of dextromethorphan in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. touroscholar.touro.edu [touroscholar.touro.edu]

A Technical Guide to the Relationship Between (+)-3-Methoxymorphinan and Dextromethorphan

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dextromethorphan (DXM) is a widely utilized antitussive agent with a complex pharmacological profile that extends beyond cough suppression to include applications in neurology and psychiatry.[1][2][3] Its clinical effects and safety are intrinsically linked to its extensive metabolism. This technical guide provides an in-depth examination of the relationship between dextromethorphan and one of its key, albeit minor, metabolites: (+)-3-Methoxymorphinan. We will explore their chemical structures, the metabolic pathways that connect them, their distinct pharmacological profiles, and the experimental protocols used to study these interactions. The core of their relationship lies in metabolism: this compound is the direct product of the N-demethylation of dextromethorphan, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6] Understanding this pathway is crucial for a comprehensive grasp of dextromethorphan's pharmacokinetics and its potential for drug-drug interactions.

Chemical and Structural Relationship

Dextromethorphan and this compound belong to the morphinan class of compounds.[6] Structurally, they share the same rigid tetracyclic morphinan skeleton. The direct relationship is that this compound is the N-demethylated analog of dextromethorphan.[6] Dextromethorphan's IUPAC name is (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan, highlighting the methyl group at the nitrogen (N-17) position.[4] The metabolic removal of this methyl group results in this compound. Both are the dextrorotatory (+) enantiomers, which distinguishes them from their levorotatory counterparts that typically possess potent opioid analgesic activity.[7]

| Property | Dextromethorphan | This compound |

| IUPAC Name | (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene[8] | (9α,13α,14α)-3-Methoxymorphinan |

| Synonyms | DXM, d-Methorphan, (+)-3-methoxy-N-methylmorphinan[4][9] | MEM, 3-MM |

| Molecular Formula | C₁₈H₂₅NO[4][8] | C₁₇H₂₃NO[5] |

| Molar Mass | 271.40 g/mol [8][9] | 257.377 g/mol [5] |

| Structural Difference | Contains an N-methyl group at position 17 | Lacks the N-methyl group at position 17 (N-H) |

Metabolic Pathways

The conversion of dextromethorphan to its various metabolites is a critical determinant of its pharmacological activity and duration of action. The metabolism occurs primarily in the liver via two main pathways mediated by cytochrome P450 enzymes.[4]

-

Major Pathway (O-demethylation): Dextromethorphan is predominantly metabolized by CYP2D6 to its active metabolite, dextrorphan ((+)-3-hydroxy-17-methylmorphinan).[4][10] Dextrorphan is a potent N-methyl-D-aspartate (NMDA) receptor antagonist and is largely responsible for the dissociative and hallucinogenic effects seen at supratherapeutic doses of dextromethorphan.[4][11][12]

-

Minor Pathway (N-demethylation): A smaller fraction of dextromethorphan is metabolized by CYP3A4 through the removal of the N-methyl group to form This compound .[4][5][6][13]

Both of these primary metabolites are subsequently metabolized further. This compound is a substrate for CYP2D6, which performs O-demethylation to form (+)-3-hydroxymorphinan.[5][14][15] Similarly, dextrorphan can undergo N-demethylation by CYP3A4 to also yield (+)-3-hydroxymorphinan.[15]

The genetic polymorphism of the CYP2D6 enzyme leads to significant inter-individual variability in dextromethorphan metabolism.[4][10] Individuals classified as "poor metabolizers" have reduced CYP2D6 function, leading to a decreased rate of dextrorphan formation. In these individuals, the N-demethylation pathway to this compound, mediated by CYP3A4, becomes more prominent, resulting in higher plasma concentrations of the parent drug and this compound.[10][16]

Comparative Pharmacological Profiles

The pharmacological effects of dextromethorphan are a composite of the parent drug and its active metabolites. This compound contributes to this profile, although its effects are generally considered less significant than those of dextromethorphan and dextrorphan.[6]

| Compound | Primary Mechanism(s) of Action | Key Pharmacological Effects |

| Dextromethorphan | Sigma-1 Receptor Agonist, SNRI, NMDA Receptor Antagonist (weaker than dextrorphan)[2][4][7] | Antitussive (cough suppression)[4], potential antidepressant and neuroprotective effects.[3] |

| Dextrorphan | Potent, non-competitive NMDA Receptor Antagonist[4][12][17] | Dissociative, hallucinogenic, and psychotomimetic effects at high doses[11][17]; neuroprotective.[10] |

| This compound | Varied; generally considered less active. | Has been shown to possess local anesthetic properties in animal models.[5][18] Some reports suggest antitussive properties but minimal analgesic effects.[14] Lacks significant anticonvulsant activity.[6] |

| (+)-3-Hydroxymorphinan | Neurotrophic and neuroprotective effects.[19] | Antiparkinsonian effects in preclinical models without the neuropsychotoxic side effects of other NMDA antagonists.[6][19] |

Experimental Protocols

Protocol: In Vitro Metabolism of Dextromethorphan

Objective: To characterize the kinetics of the formation of this compound and dextrorphan from dextromethorphan using human liver microsomes.

Methodology:

-

Preparation: Human liver microsomes (HLMs) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), HLMs, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: The reaction mixture is pre-warmed to 37°C. The reaction is initiated by adding dextromethorphan (at various concentrations to determine kinetic parameters like Km and Vmax).

-

Time Course: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Quantification: The concentrations of dextromethorphan, this compound, and dextrorphan in the supernatant are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is calculated and kinetic parameters are determined by fitting the data to enzyme kinetic models (e.g., Michaelis-Menten).

Protocol: NMDA Receptor Binding Assay

Objective: To determine the binding affinity (e.g., Ki) of dextromethorphan and its metabolites, including this compound, for the NMDA receptor.

Methodology: This protocol describes a competitive radioligand binding assay using a non-competitive channel blocker site radioligand.

-

Membrane Preparation: Cell membranes are prepared from a source rich in NMDA receptors, such as rat brain cortical tissue or a cell line recombinantly expressing specific NMDA receptor subunits (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

-

Reaction Mixture: In assay tubes, the following are combined: cell membranes, a saturating concentration of glutamate and glycine (to open the ion channel), the radioligand (e.g., [³H]MK-801), and varying concentrations of the test compound (dextromethorphan, dextrorphan, or this compound).

-

Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, and this value is converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. What Is Dextromethorphan? Comprehensive Guide to Cough Relief [rupahealth.com]

- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 5. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]

- 6. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dextromethorphan CAS#: 125-71-3 [m.chemicalbook.com]

- 8. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 125-71-3,DEXTROMETHORPHAN | lookchem [lookchem.com]

- 10. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dextromethorphan abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dextromethorphan in Cough Syrup: The Poor Man’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Psychotropic effects of dextromethorphan are altered by the CYP2D6 polymorphism: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dextromethorphan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]

Stereochemistry of 3-Methoxymorphinan and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morphinan scaffold represents a cornerstone in the development of centrally acting therapeutics. The stereochemistry of this rigid tetracyclic structure profoundly dictates its pharmacological profile, transforming a potent opioid analgesic into a widely used antitussive with neuroprotective properties. This technical guide provides a comprehensive overview of the stereochemistry of 3-methoxymorphinan and its key isomers, including dextromethorphan and levomethorphan, as well as their primary metabolites. We delve into their differential receptor binding affinities, functional activities, and the intricate signaling pathways they modulate. Detailed experimental protocols for synthesis and pharmacological evaluation are provided to facilitate further research and development in this critical area of medicinal chemistry.

Introduction

The morphinan ring system is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant clinical applications. The spatial arrangement of substituents on this rigid framework is a critical determinant of biological activity. A prime example of this stereochemical influence is observed in the isomers of 3-methoxymorphinan. The levorotatory isomer, levomethorphan, is a potent opioid agonist, while the dextrorotatory isomer, dextromethorphan, is a non-opioid cough suppressant with significant activity as an NMDA receptor antagonist and a sigma-1 receptor agonist[1][2][3]. This stark divergence in pharmacology underscores the importance of stereochemistry in drug design and development.

This guide will explore the synthesis, stereochemical relationships, and pharmacological profiles of 3-methoxymorphinan and its principal isomers and metabolites. We will present a detailed analysis of their interactions with key central nervous system receptors, including opioid (mu, kappa, and delta), NMDA, and sigma receptors.

Stereochemistry and Key Isomers

The morphinan nucleus contains multiple chiral centers, leading to the existence of several stereoisomers. The two enantiomeric series are the naturally occurring levorotatory (-) series and the synthetic dextrorotatory (+) series.

-

3-Methoxymorphinan: This is the core structure, with the critical methoxy group at the 3-position. It exists as two enantiomers:

-

Levomethorphan ((-)-3-methoxy-17-methylmorphinan): A potent opioid analgesic that is a prodrug to the even more potent levorphanol[2]. It is a Schedule II controlled substance in the United States[1][2].

-

Dextromethorphan ((+)-3-methoxy-17-methylmorphinan): A widely used over-the-counter antitussive[1][3]. At higher doses, it acts as a dissociative hallucinogen due to its NMDA receptor antagonist properties[1][2].

-

-

Key Metabolites: The metabolism of dextromethorphan, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, yields several active and inactive metabolites that contribute to its overall pharmacological effect[4][5].

-

Dextrorphan ((+)-3-hydroxy-17-methylmorphinan): The O-demethylated metabolite of dextromethorphan and a more potent NMDA receptor antagonist than its parent compound[4].

-

3-Methoxymorphinan ((+)-3-methoxy-morphinan): The N-demethylated metabolite of dextromethorphan. It is generally considered to have less significant pharmacological activity compared to dextromethorphan and dextrorphan, though it has been shown to have local anesthetic effects[5][6][7].

-

3-Hydroxymorphinan ((+)-3-hydroxy-morphinan): A metabolite of both dextrorphan and 3-methoxymorphinan, it has shown neuroprotective effects without the neuropsychotoxic side effects associated with NMDA receptor antagonism[8][9].

-

Quantitative Pharmacological Data

The distinct pharmacological profiles of 3-methoxymorphinan isomers and their metabolites are a direct consequence of their differential affinities and functional activities at various CNS receptors. The following tables summarize the available quantitative data.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Mu (μ) | Kappa (κ) | Delta (δ) | Reference(s) |

| Levomethorphan | Potent Agonist | Agonist | Agonist | [2] |

| Levorphanol | 0.23 | 0.98 | 15 | [10] |

| Dextromethorphan | >10,000 | >10,000 | >10,000 | [10] |

| Dextrorphan | 380 | 1100 | >10,000 | [10] |

| 3-Hydroxymorphinan (levo) | High Affinity | Moderate Affinity | Low Affinity | [8] |

| 3-Hydroxymorphinan (dextro) | Very Low Affinity | Very Low Affinity | Very Low Affinity | [8] |

Table 2: NMDA Receptor Binding Affinities (Ki, nM)

| Compound | Receptor Subtype | Ki (nM) | Reference(s) |

| Dextromethorphan | PCP Site | 7,000 | [11] |

| Dextrorphan | PCP Site | 900 | [11] |

| Levorphanol | PCP Site | 100 | [10] |

| (+)-Cyclorphan | PCP Site | 23 | [10] |

Table 3: Sigma Receptor Binding Affinities (Ki, nM)

| Compound | Sigma-1 (σ1) | Sigma-2 (σ2) | Reference(s) |

| Dextromethorphan | 205 | 4,000-11,000 | [11] |

| Dextrorphan | 144 | 4,000-11,000 | [11] |

| (+)-Cyclorphan | 12 | >10,000 | [10] |

| Levorphanol | 344 | 1,200 | [10] |

Table 4: Functional Activity Data

| Compound | Assay | Receptor | Parameter | Value | Reference(s) |

| Dextromethorphan | NMDA-induced currents | NMDA | IC50 | 0.55 µM | [8] |

| Dextromethorphan | Ca2+ influx | NMDA | IC50 | 4 µM | [12] |

| Levorphanol | [35S]GTPγS binding | Mu | Full Agonist | - | [13] |

| DAMGO | [35S]GTPγS binding | Mu | EC50 | 45 nM | [14] |

Experimental Protocols

Synthesis of Dextromethorphan

The following is a representative synthetic route for dextromethorphan, based on established methods[15][16][17][18].

Step 1: Resolution of (±)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

-

The racemic starting material is resolved using a chiral resolving agent, such as D-tartaric acid, to isolate the desired (S)-enantiomer[16].

-

The racemic base is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of D-tartaric acid.

-

The diastereomeric salt of the (S)-enantiomer preferentially crystallizes and is isolated by filtration.

-

The free base is liberated by treatment with a base (e.g., sodium hydroxide) and extracted into an organic solvent.

Step 2: N-methylation

-

The resolved (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is dissolved in a suitable solvent (e.g., methanol).

-

A methylating agent, such as formaldehyde followed by reduction with formic acid (Eschweiler-Clarke reaction) or methyl iodide, is added.

-

The reaction mixture is heated to drive the reaction to completion.

-

The product, (+)-N-methyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, is isolated and purified.

Step 3: Grewe Cyclization

-

The N-methylated intermediate is treated with a strong acid, such as phosphoric acid or a Lewis acid, to induce cyclization[18].

-

This key step forms the morphinan ring system. The reaction is typically carried out at elevated temperatures.

-

The product, (+)-3-methoxy-17-methylmorphinan (dextromethorphan), is isolated and purified by crystallization or chromatography.

Radioligand Binding Assay for Opioid Receptors

This protocol is adapted from standard procedures for determining the binding affinity of compounds for mu (μ), kappa (κ), and delta (δ) opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]DAMGO (for μ), [³H]U-69,593 (for κ), [³H]DPDPE (for δ).

-

Non-specific binding control: Naloxone (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well plates, filter mats, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to inhibit NMDA receptor function by monitoring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

NMDA and glycine (co-agonist).

-

Test compounds.

-

A fluorescence plate reader.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add the test compounds at various concentrations and incubate.

-

Initiate the calcium influx by adding a solution of NMDA and glycine.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.

Sigma Receptor Binding Assay

This protocol is for determining the binding affinity of compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Materials:

-

Membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).

-

Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ2).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds.

Procedure:

-

The procedure is similar to the opioid receptor binding assay.

-

For the σ2 assay, a masking agent such as (+)-pentazocine is often included to block binding of [³H]DTG to σ1 sites.

-

Incubation, filtration, and data analysis are performed as described for the opioid receptor binding assay.

Signaling Pathways and Experimental Workflows

The distinct pharmacological effects of 3-methoxymorphinan isomers are mediated by their engagement with different signaling pathways.

Mu-Opioid Receptor Agonist Signaling Pathway (Levomethorphan)

Levomethorphan, through its active metabolite levorphanol, acts as an agonist at mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).

References

- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Dextromethorphan differentially affects opioid antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 15. japsonline.com [japsonline.com]

- 16. CN104119273A - Novel method for preparing dextromethorphan - Google Patents [patents.google.com]

- 17. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Foundational Research on the Morphinan Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morphinan scaffold is a cornerstone in the field of medicinal chemistry and pharmacology, serving as the foundational structure for a wide array of clinically significant drugs, most notably opioid analgesics. This technical guide provides an in-depth overview of the foundational research on the morphinan core, encompassing its synthesis, pharmacology, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.

Introduction to the Morphinan Scaffold

The morphinan skeleton is a rigid pentacyclic structure consisting of a phenanthrene nucleus with an additional piperidine ring. This unique arrangement confers specific stereochemical properties that are crucial for its interaction with opioid receptors.[1] Naturally occurring morphinan alkaloids, such as morphine and codeine, are isolated from the opium poppy (Papaver somniferum) and have been used for centuries for pain relief.[2][3] Modern medicinal chemistry has expanded upon these natural products, leading to the development of semi-synthetic and fully synthetic morphinan derivatives with diverse pharmacological profiles, ranging from potent agonists to antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][4]

Synthesis of the Morphinan Core

The total synthesis of morphine was a landmark achievement in organic chemistry, first accomplished by Marshall D. Gates, Jr. in 1952.[5] Since then, numerous synthetic strategies have been developed, often featuring the Grewe cyclization as a key step to construct the morphinan core.[6][7][8] This reaction involves the acid-catalyzed cyclization of a benzylisoquinoline derivative to form the characteristic tetracyclic framework of the morphinan skeleton.

A general synthetic workflow for accessing the morphinan scaffold and its derivatives often begins with the construction of a suitable benzylisoquinoline precursor, followed by the crucial Grewe cyclization to establish the core structure. Subsequent modifications, such as N-demethylation and functionalization of the aromatic ring and other positions, allow for the synthesis of a wide range of pharmacologically active compounds, including antagonists like naloxone.[9][10][11]

A simplified workflow for the synthesis of morphinan derivatives.

Pharmacology and Signaling Pathways

Morphinan derivatives primarily exert their effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[12][13] The three main subtypes of opioid receptors are µ (mu), δ (delta), and κ (kappa).[14] Agonist binding to these receptors initiates a cascade of intracellular signaling events.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins (Gi/o). The G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the neuronal membrane, while inhibition of VGCCs reduces neurotransmitter release. These actions collectively contribute to the analgesic and other central nervous system effects of morphinans.[12][15]

In addition to the classical G-protein signaling pathway, opioid receptors can also signal through the β-arrestin pathway.[12][13] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[13] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of current research aimed at developing safer analgesics.[2][4]

Opioid receptor signaling pathways activated by morphinan agonists.

Structure-Activity Relationships (SAR)

The pharmacological profile of morphinan derivatives is highly dependent on the nature and stereochemistry of substituents at various positions of the scaffold.[16][17]

-

Position 3 (Phenolic Hydroxyl): The phenolic hydroxyl group is crucial for high-affinity binding to the µ-opioid receptor. Masking this group, as in codeine (3-methoxy), generally reduces analgesic potency.[12]

-

Position 6: Modifications at this position can significantly alter activity. For example, oxidation to a ketone (as in hydromorphone and oxymorphone) often increases potency.[5] The introduction of bulky substituents can lead to antagonist activity.[17]

-

Position 14: The introduction of a hydroxyl group, as seen in naloxone and naltrexone, can enhance antagonist activity.[17]

-

N-Substituent (Position 17): This position is a key determinant of agonist versus antagonist activity. An N-methyl group is typically associated with agonist or mixed agonist-antagonist properties.[17] Replacement of the methyl group with larger alkyl groups, such as allyl or cyclopropylmethyl, often confers antagonist properties.[17]

The following tables summarize the in vitro binding affinities and functional activities of selected morphinan derivatives at human opioid receptors.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Selected Morphinan Derivatives

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Morphine | 1.0 - 4.7 | 48 - 270 | 25 - 280 |

| Oxymorphone | 0.4 - 0.9 | 18 - 80 | 8 - 60 |

| Levorphanol | 0.2 - 0.8 | 3 - 15 | 1 - 5 |

| Naloxone | 1.2 - 2.2 | 16 - 28 | 1.0 - 1.8 |

| Naltrexone | 0.1 - 0.6 | 1.0 - 4.0 | 0.4 - 1.2 |

| Buprenorphine | 0.2 - 1.1 | 3.5 - 16 | 1.9 - 4.3 |

| Cyclorphan | 0.1 - 0.5 | 2 - 10 | 0.03 - 0.1 |

Data compiled from multiple sources. Ranges reflect inter-study variability.

Table 2: In Vitro Functional Activity (EC50 or IC50, nM) of Selected Morphinan Derivatives

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

| Morphine | Agonist (EC50: 10-100) | Weak Agonist (EC50: >1000) | Weak Agonist (EC50: >1000) |

| Oxymorphone | Agonist (EC50: 1-10) | Weak Agonist | Weak Agonist |

| Levorphanol | Agonist (EC50: 0.5-5) | Agonist (EC50: 5-20) | Agonist (EC50: 1-10) |

| Naloxone | Antagonist (IC50: 1-5) | Antagonist (IC50: 10-50) | Antagonist (IC50: 5-20) |

| Naltrexone | Antagonist (IC50: 0.1-1) | Antagonist (IC50: 1-10) | Antagonist (IC50: 0.5-5) |

| Buprenorphine | Partial Agonist | Antagonist | Antagonist |

| Cyclorphan | Partial Agonist | Partial Agonist | Agonist |

Data compiled from multiple sources. EC50 values for agonists and IC50 values for antagonists are presented.

Experimental Protocols

The evaluation of morphinan derivatives relies on a suite of in vitro and in vivo assays to characterize their pharmacological properties.

Radioligand Competition Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound for a specific receptor.[18][19][20]

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.[21]

-

Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in a suitable buffer.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[18]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

A generalized workflow for a radioligand competition binding assay.

Hot Plate Test

This is a common in vivo assay used to assess the analgesic efficacy of a compound in animal models.[1][2][4]

Principle: The test measures the latency of an animal to respond to a thermal stimulus. An increase in the response latency after drug administration indicates an analgesic effect.

Methodology:

-

Apparatus: A hot plate apparatus consists of a metal surface that is maintained at a constant temperature (typically 52-55°C) and is enclosed by a transparent cylinder to confine the animal.[2][4]

-

Acclimation: Animals (typically mice or rats) are acclimated to the testing room and the apparatus before the experiment.[4]

-

Baseline Measurement: The baseline response latency is determined by placing the animal on the hot plate and measuring the time it takes to exhibit a pain response, such as paw licking or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[2]

-

Drug Administration: The test compound is administered to the animal via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

-

Post-treatment Measurement: At various time points after drug administration, the response latency is measured again.

-

Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Clinical Applications and Future Directions

Morphinan-based drugs are primarily used for the management of moderate to severe pain.[22] Morphine remains the gold standard for severe pain management, while other derivatives like oxycodone and hydromorphone are also widely prescribed.[23] Morphinan antagonists, such as naloxone, are critical for the treatment of opioid overdose.[11]

Current research focuses on developing morphinan derivatives with improved safety profiles.[24] This includes the design of biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, with the aim of separating the analgesic effects from the adverse effects.[13] Additionally, the development of peripherally restricted morphinans that do not cross the blood-brain barrier is being explored to provide analgesia without central side effects.

Conclusion

The morphinan scaffold has a rich history in medicinal chemistry and continues to be a fertile ground for the discovery of new therapeutics. A thorough understanding of its synthesis, pharmacology, and structure-activity relationships is essential for the rational design of novel analgesics and other drugs targeting the opioid system. The experimental methodologies outlined in this guide provide the foundation for the preclinical evaluation of these compounds, paving the way for the development of safer and more effective treatments for a variety of medical conditions.

References

- 1. Hot plate test - Wikipedia [en.wikipedia.org]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 9. CN104230945B - The synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]

- 10. CN104230945A - Synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 17. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. painphysicianjournal.com [painphysicianjournal.com]

- 23. mypcnow.org [mypcnow.org]

- 24. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigations into the Pharmacology of (+)-3-Methoxymorphinan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Methoxymorphinan (3-MM) is a primary metabolite of the widely used antitussive dextromethorphan, formed via N-demethylation, a pathway primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] It is further metabolized to (+)-3-hydroxymorphinan (3-HM) through O-demethylation by CYP2D6.[1][2][5] While its direct pharmacological profile is not extensively characterized, preliminary investigations have revealed local anesthetic properties and a lack of anticonvulsant activity.[1][6] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, focusing on its metabolic fate, and summarizing the available in vivo data. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant gaps in the current knowledge base that warrant further investigation.

Introduction

This compound is a morphinan derivative and a key metabolite in the metabolic cascade of dextromethorphan.[1] Its pharmacological significance has been a subject of some debate, with reports ranging from it being an "inactive metabolite" to possessing potential opioid-like antitussive and NMDA receptor inhibitory effects.[2][5] A definitive characterization of its receptor binding profile and functional activity is currently lacking in publicly available literature. This guide synthesizes the existing data on its metabolism and reported pharmacological effects.

Metabolic Pathways

The metabolism of dextromethorphan to this compound and its subsequent conversion represents a crucial aspect of its pharmacokinetic profile. The primary enzymes involved are CYP3A4 and CYP2D6.

Formation of this compound

This compound is formed from dextromethorphan through N-demethylation, a reaction predominantly catalyzed by CYP3A4.[7][8][9][10]

Metabolism of this compound

The primary metabolic fate of this compound is O-demethylation to (+)-3-hydroxymorphinan, a reaction mediated by CYP2D6.[2][11][12] This metabolic step is subject to genetic polymorphism affecting the CYP2D6 enzyme, leading to significant inter-individual variability in the metabolic rate.

Quantitative Pharmacological Data

Enzyme Kinetics of Metabolism

The following tables summarize the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key metabolic reactions involving this compound.

Table 1: Kinetics of this compound Formation via Dextromethorphan N-demethylation (CYP3A4)

| Species/System | Km (µM) | Vmax (nmol/mg/h) | Intrinsic Clearance (ml/h/mg) | Reference |

| Human Liver Microsomes | 632 - 977 | - | - | [2] |

| Female DA Rats | 68.99 | 35.49 | 0.51 | [11][12] |

| Female SD Rats | 85.04 | 83.37 | 0.96 | [11][12] |

Table 2: Kinetics of this compound O-demethylation to (+)-3-Hydroxymorphinan (CYP2D6)

| Species/System | Km (µM) | Vmax (nmol/mg/h) | Intrinsic Clearance (ml/h/mg) | Reference |

| Human Liver Microsomes (Extensive Metabolizers) | 6.9 - 9.6 | - | - | [2] |

| Human Liver Microsomes (Poor Metabolizers) | 213 - 307 | - | - | [2] |

| Female DA Rats | 108.7 | 11.5 | 0.11 | [11][12] |

| Female SD Rats | 1.76 | 35.95 | 20.77 | [11][12] |

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of dextromethorphan and this compound.

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), the substrate (this compound or dextromethorphan), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.

-

Time Course Sampling: At predetermined time points, terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated microsomal proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Maximal Electroshock Seizure (MES) Test in Mice

This in vivo assay is used to evaluate the anticonvulsant activity of a test compound.[5][6][7][8][11]

Procedure:

-

Animal Preparation: Use male CF-1 or C57BL/6 mice.

-

Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Time of Peak Effect: Allow sufficient time for the compound to be absorbed and reach its peak effect.

-

Anesthesia and Electrode Placement: Apply a topical local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice. Place corneal electrodes.

-

Electrical Stimulation: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.

-

Data Analysis: The dose that protects 50% of the animals (ED50) can be calculated.

Sciatic Nerve Blockade in Rats

This in vivo model assesses the local anesthetic properties of a compound.[1]

Procedure:

-

Animal Preparation: Use adult male Sprague-Dawley rats.

-

Drug Administration: Inject the test compound perineurally to the sciatic nerve.

-